molecular formula C23H46N6O13 B040920 ネオマイシンC CAS No. 66-86-4

ネオマイシンC

カタログ番号: B040920
CAS番号: 66-86-4
分子量: 614.6 g/mol
InChIキー: PGBHMTALBVVCIT-VZXHOKRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neomycin C is an aminoglycoside antibiotic that is derived from the metabolic products of the bacterium Streptomyces fradiae. It is one of the components of the neomycin complex, which also includes neomycin A and neomycin B. Neomycin C is known for its bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria. It is commonly used in topical and oral formulations to treat various bacterial infections.

科学的研究の応用

Neomycin C has a wide range of scientific research applications, including:

作用機序

Target of Action

Neomycin C, along with Neomycin B, are the active components of the Neomycin complex . The primary targets of Neomycin C are the 30S ribosomal units of susceptible bacteria . These ribosomal units play a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .

Mode of Action

Neomycin C interacts with its targets by binding to the bacterial ribosomes. This binding inhibits protein synthesis, leading to errors in the transcription of genetic codes . The disruption of protein synthesis hampers the growth and survival of the bacteria .

Biochemical Pathways

The action of Neomycin C affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal units, it disrupts the normal sequence of events in this pathway, leading to the production of faulty proteins . The downstream effects include impaired bacterial growth and survival .

Pharmacokinetics

Neomycin C, as part of the Neomycin complex, is poorly absorbed from the gastrointestinal tract . This property impacts its bioavailability and makes it suitable for use in treating local infections in the body . The elimination half-life of Neomycin is approximately 2 to 3 hours .

Result of Action

The action of Neomycin C results in the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their eventual death . This makes Neomycin C effective against both gram-positive and gram-negative organisms .

Action Environment

The action, efficacy, and stability of Neomycin C can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect its action. Also, the pH and temperature of the environment can impact its stability and efficacy

準備方法

Synthetic Routes and Reaction Conditions

Neomycin C is primarily produced through biosynthesis by Streptomyces fradiae. The biosynthetic pathway involves several enzymes that convert simple sugar precursors into the complex aminoglycoside structure of neomycin C. One notable method involves the enzymatic conversion of ribostamycin to neomycin C using specific neomycin biosynthetic enzymes .

Industrial Production Methods

Industrial production of neomycin C typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation process requires specific nutrient conditions, either in stationary or submerged aerobic conditions. After fermentation, neomycin C is isolated and purified from the bacterial culture .

化学反応の分析

Types of Reactions

Neomycin C undergoes various chemical reactions, including:

    Oxidation: Neomycin C can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in neomycin C.

    Substitution: Neomycin C can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the chemical reactions of neomycin C include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the chemical reactions of neomycin C include various derivatives that retain the core aminoglycoside structure but have modified functional groups. These derivatives can exhibit different biological activities and properties.

類似化合物との比較

Similar Compounds

Neomycin C is similar to other aminoglycoside antibiotics, including:

    Neomycin B:

    Neomycin A:

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections.

Uniqueness

Neomycin C is unique in its specific stereochemistry and its role as a component of the neomycin complex. It differs from neomycin B by only one stereocenter, which gives it distinct biological properties .

生物活性

Neomycin C is a member of the aminoglycoside antibiotic family, primarily known for its bactericidal properties against various Gram-negative and some Gram-positive bacteria. This article delves into the biological activity of Neomycin C, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Overview of Neomycin C

Neomycin is a complex of neomycin B and neomycin C, with the latter accounting for approximately 5-15% of the mixture. It was first isolated from Streptomyces fradiae and Streptomyces albogriseus in 1949. Neomycin C exhibits significant antibacterial activity due to its ability to bind to the 30S ribosomal subunit in prokaryotes, inhibiting protein synthesis and ultimately leading to bacterial cell death .

Neomycin C's bactericidal action is primarily attributed to its interaction with the ribosomal RNA (rRNA) of bacteria. By binding to the A-site of the 16S rRNA, it disrupts the decoding process during mRNA translation, which is essential for protein synthesis. This mechanism is crucial for its effectiveness against a wide range of bacterial pathogens .

Efficacy Against Bacterial Strains

Neomycin C has been evaluated for its antimicrobial activity against various bacterial strains, including carbapenem-resistant Enterobacterales (CRE). A recent study reported that Neomycin exhibited in vitro activity against 66-85% of CRE isolates, with a minimum inhibitory concentration (MIC) ranging from 2 mg/L to 8 mg/L . The following table summarizes its effectiveness:

Bacterial Strain MIC (mg/L) Activity
Carbapenem-resistant E. coli2Effective
Staphylococcus epidermidis4Moderate
Pseudomonas aeruginosa8Limited

Clinical Applications

Neomycin C is primarily used in oral formulations for treating intestinal infections due to its poor absorption in the gastrointestinal tract. It has also been used as an adjunctive therapy in hepatic coma by reducing ammonia-producing bacteria in the gut .

Case Study: Decolonization of CRE

A clinical trial assessed the efficacy of Neomycin for decolonizing CRE in patients. The results indicated that after treatment, 46.2% of patients in the Neomycin group were free from CRE at day 7 compared to only 19.2% in the control group (p=0.01). This highlights Neomycin's potential role in managing resistant infections .

Non-Antibacterial Activities

Interestingly, Neomycin C has shown non-canonical roles beyond its antibacterial properties. Research indicates that it can enhance viral plaque formation in certain viruses such as Coxsackievirus B3 by overcoming inhibitory effects present in agar overlays due to its positive charge . This suggests a broader biological activity profile that warrants further investigation.

Safety and Toxicology

Despite its effectiveness, Neomycin C is associated with potential ototoxicity and nephrotoxicity, especially when used systemically. Therefore, its application is typically limited to topical and oral routes to mitigate these risks .

Summary of Safety Data

Adverse Effect Incidence Notes
OtotoxicityRare (when topical)Risk increases with systemic use
NephrotoxicityModerateMonitor renal function during use

特性

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBHMTALBVVCIT-VZXHOKRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63121-20-0 (mono-hydrochloride)
Record name Neomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80892006
Record name Neomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66-86-4
Record name Neomycin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does neomycin C exert its antibacterial effect?

A1: Like other aminoglycosides, neomycin C targets the bacterial ribosome, specifically the 30S ribosomal subunit. [, ] It binds to the ribosome and interferes with protein synthesis, ultimately leading to bacterial cell death. []

Q2: Are the downstream effects of neomycin C's interaction with the ribosome fully understood?

A2: While the primary mechanism of action involves protein synthesis inhibition, the exact downstream effects leading to cell death are complex and not completely elucidated. [] Further research is needed to fully understand the cascade of events triggered by neomycin C binding to the ribosome.

Q3: What is the molecular formula and weight of neomycin C?

A3: Neomycin C has the molecular formula C23H48N6O14 and a molecular weight of 616.64 g/mol. [, ]

Q4: What spectroscopic data is available to characterize neomycin C?

A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, has been instrumental in characterizing the structure of neomycin C, especially in determining the anomeric configuration of its furanosyl residue. [] Additionally, mass spectrometry of volatile derivatives has also been used for identification. []

Q5: Does the presence of neomycin C affect the stability or performance of neomycin B in formulations?

A5: The presence of neomycin C can indeed influence the overall potency of neomycin formulations. [] Various factors, including the diluent used (e.g., potassium phosphate) can differentially affect the activities of neomycin B and C. [] This highlights the importance of controlling the ratio of neomycin B to C in pharmaceutical preparations.

Q6: Have computational methods been employed to study neomycin C?

A7: While computational studies on neomycin C itself are limited in the provided research, they have been utilized to understand the structure-activity relationships of aminoglycosides in general. [, ] Further research applying computational techniques to neomycin C could offer valuable insights into its interactions with the ribosome and potential modifications for improved activity.

Q7: How does the structure of neomycin C compare to neomycin B, and how do these differences impact their activity?

A8: Neomycin C is a stereoisomer of neomycin B, differing only in the configuration at the C-5''' position. [, ] This subtle difference results in neomycin C exhibiting lower antibacterial activity compared to neomycin B. [, , , , , ]

Q8: What is the significance of the N-acetyl derivatives of neomycin C?

A9: N-acetylation of neomycin C, resulting in mono-N-acetylneomycin C (LP-C), significantly reduces its antibiotic potency. [, ] This modification highlights the importance of the amino groups in the aminoglycoside structure for biological activity.

Q9: Are there specific challenges in formulating neomycin C compared to neomycin B?

A10: While specific formulation challenges for neomycin C are not explicitly discussed in the provided research, the presence of both neomycin B and C in commercial neomycin necessitates careful consideration during formulation to ensure stability and consistent potency. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。